3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-3-24-10-15(19(25)14-8-12(2)4-6-16(14)24)21-22-20(23-28-21)13-5-7-17-18(9-13)27-11-26-17/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBHJFWWFYMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, changing the conformation of the target proteins, or blocking the active sites.
Biochemical Pathways
Given its potential protein targets, it could affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability, half-life, and clearance rate remain to be determined. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution.
Result of Action
Preliminary studies suggest it may have anticancer activity, potentially causing cell cycle arrest and inducing apoptosis in certain cancer cell lines
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, its stability could be affected by oxidative conditions, while its efficacy could be modulated by interactions with other drugs or molecules.
Biological Activity
The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.32 g/mol. The structure features a quinoline core substituted with an ethyl group and a 1,2,4-oxadiazole moiety linked to a benzodioxole ring.
Antimicrobial Activity
Research has indicated that derivatives of quinoline and oxadiazole exhibit significant antimicrobial properties. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antibacterial agents. For instance, compounds with structural similarities showed MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory mediators. A notable study found that related oxadiazole derivatives significantly reduced the release of superoxide anions and neutrophil elastase in activated human neutrophils. The IC50 values for these activities ranged from 1.78 to 4.50 µM, indicating potent anti-inflammatory potential .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some derivatives exhibited promising biological activity, they also displayed varying levels of cytotoxic effects on normal cell lines. The compound's selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, is crucial for evaluating its potential as a drug candidate.
Study 1: Antitubercular Activity
In a comparative study involving several quinoline derivatives, one compound demonstrated an MIC of 0.96 µg/mL against Mycobacterium tuberculosis, comparable to traditional antitubercular drugs like isoniazid. This highlights the potential of the compound in treating tuberculosis .
Study 2: Anti-cancer Potential
Another investigation into the anti-cancer properties of similar quinoline derivatives indicated that they induced apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to activate caspases and increase reactive oxygen species (ROS) levels was noted as a mechanism for its cytotoxic effects .
Summary of Biological Activities
| Activity | Effect | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against bacteria | 0.5 - 4 µg/mL |
| Anti-inflammatory | Inhibition of mediators | IC50: 1.78 - 4.50 µM |
| Cytotoxicity | Varies by cell line | SI needed for evaluation |
| Antitubercular | Comparable to isoniazid | MIC: 0.96 µg/mL |
| Anti-cancer | Induction of apoptosis | Varies by cancer type |
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds similar to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one exhibit significant neuropharmacological activities. For instance, studies have shown that derivatives of oxadiazole can act as effective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression. In vitro assays demonstrated that certain derivatives displayed potent inhibitory effects against MAO-B and cholinesterase enzymes, suggesting their potential as multi-target-directed ligands (MTDLs) for treating conditions like Alzheimer's disease and other cognitive disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, which were tested against a range of microbial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain compounds exhibited notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) suggesting their potential as future therapeutic agents against tuberculosis and other infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the benzodioxole moiety contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets. Modifications to the quinoline scaffold can further improve potency and selectivity against specific enzymes or receptors involved in disease mechanisms.
| Structural Feature | Impact on Activity |
|---|---|
| Benzodioxole moiety | Enhances lipophilicity |
| Oxadiazole ring | Inhibitory activity against MAO |
| Quinoline scaffold | Potential for diverse biological interactions |
Case Study: Neuroprotective Effects
In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and assessed their neuroprotective effects using in vivo models of neurodegeneration. The results showed that specific derivatives significantly reduced neuronal cell death induced by oxidative stress, indicating their potential use as neuroprotective agents .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of synthesized quinoline derivatives containing the oxadiazole moiety. The findings revealed that certain compounds exhibited strong antibacterial effects against resistant strains of bacteria, with some achieving MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis . These results underscore the promise of these compounds in developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
